molecular formula C5H3Cl2N B130718 3,4-Dichloropyridine CAS No. 55934-00-4

3,4-Dichloropyridine

Cat. No. B130718
CAS RN: 55934-00-4
M. Wt: 147.99 g/mol
InChI Key: ZMPYQKNNUHPTLT-UHFFFAOYSA-N
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Patent
US08536200B2

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (31.1 g, 0.22 mol) in diethyl ether (400 mL) at 0° C. was added n-BuLi in hexane (1.6 M, 138.0 mL, 0.22 mol) via syringe over 15 min. The resulting solution was stirred at 0° C. for 0.5 h and at −78° C. for 0.5 h. To this mixture was then slowly added a solution of 3,4-dichloropyridine (29.6 g, 0.20 mol) in diethyl ether (20 mL) via syringe over 15 min. The resulting mixture was stirred at −78° C. for 2 h before the addition of isocyanatotrimethylsilane (85% pure, 40.0 mL, 0.30 mol). The source for isocyanatotrimethylsilane is TCI. After the addition, the cooling bath was removed and the reaction mixture was allowed to warm to room temperature over 1 h. The reaction mixture was quenched with acetic acid (40 g, 0.67 mol) and 200 mL of water. The mixture was allowed to stir overnight and the white solid that formed was collected through filtration and washed with water. The filtrate was extracted with ethyl acetate (3×300 mL). The solid that was collected previously was dissolved in the combined organic layers, and the resulting solution was washed with brine (2×200 mL), dried over MgSO4 and concentrated in vacuo. The residue was suspended in 200 mL of diethyl ether and sonicated. The remaining solid was collected through filtration and washed with minimum amount of diethyl ether to provide 3,4-dichloropicolinamide (14.8 g, 39%).
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.CCCCCC.[Cl:22][C:23]1[CH:24]=[N:25][CH:26]=[CH:27][C:28]=1[Cl:29].[N:30]([Si](C)(C)C)=[C:31]=[O:32].C(O)(=O)C>C(OCC)C.O>[Cl:22][C:23]1[C:24]([C:31]([NH2:30])=[O:32])=[N:25][CH:26]=[CH:27][C:28]=1[Cl:29]

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
138 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
29.6 g
Type
reactant
Smiles
ClC=1C=NC=CC1Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
N(=C=O)[Si](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)[Si](C)(C)C
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 0.5 h and at −78° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the white solid that formed
FILTRATION
Type
FILTRATION
Details
was collected through filtration
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3×300 mL)
CUSTOM
Type
CUSTOM
Details
The solid that was collected previously
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in the combined organic layers
WASH
Type
WASH
Details
the resulting solution was washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
The remaining solid was collected through filtration
WASH
Type
WASH
Details
washed with minimum amount of diethyl ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.